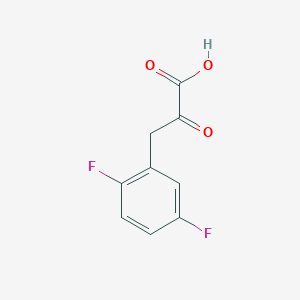
(2R)-1-(difluoromethoxy)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-1-(difluoromethoxy)propan-2-ol is an organic compound that belongs to the class of alcohols It contains a difluoromethoxy group attached to a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(difluoromethoxy)propan-2-ol typically involves the introduction of a difluoromethoxy group to a propanol derivative. Common synthetic routes may include:
Nucleophilic Substitution: Starting from a halogenated propanol, a nucleophilic substitution reaction can introduce the difluoromethoxy group.
Reduction: A difluoromethoxy ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods would likely involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be fine-tuned to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-1-(difluoromethoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be further reduced to a difluoromethoxy propane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Difluoromethoxy ketone or aldehyde.
Reduction: Difluoromethoxy propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a probe or reagent in biochemical studies.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Could be used in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of (2R)-1-(difluoromethoxy)propan-2-ol would depend on its specific application. In biochemical contexts, it might interact with enzymes or receptors, affecting their activity. The difluoromethoxy group could influence the compound’s reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-1-(methoxy)propan-2-ol: Similar structure but with a methoxy group instead of a difluoromethoxy group.
(2R)-1-(trifluoromethoxy)propan-2-ol: Contains a trifluoromethoxy group, which may have different chemical properties.
Uniqueness
(2R)-1-(difluoromethoxy)propan-2-ol is unique due to the presence of the difluoromethoxy group, which can impart distinct electronic and steric effects compared to other alkoxy groups. This can influence its reactivity and interactions in various chemical and biological contexts.
Eigenschaften
Molekularformel |
C4H8F2O2 |
|---|---|
Molekulargewicht |
126.10 g/mol |
IUPAC-Name |
(2R)-1-(difluoromethoxy)propan-2-ol |
InChI |
InChI=1S/C4H8F2O2/c1-3(7)2-8-4(5)6/h3-4,7H,2H2,1H3/t3-/m1/s1 |
InChI-Schlüssel |
VGZMAUOFVPVYCA-GSVOUGTGSA-N |
Isomerische SMILES |
C[C@H](COC(F)F)O |
Kanonische SMILES |
CC(COC(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


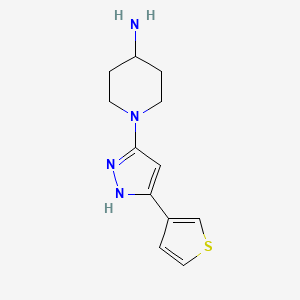


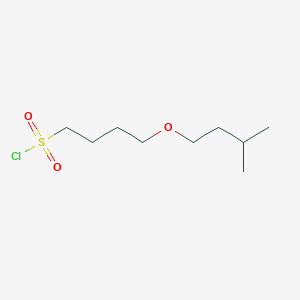

![Methyl({2-[4-(pyrrolidin-1-yl)phenyl]ethyl})amine](/img/structure/B13526204.png)
![methylN-[2-(4-sulfamoylphenyl)ethyl]carbamate](/img/structure/B13526208.png)

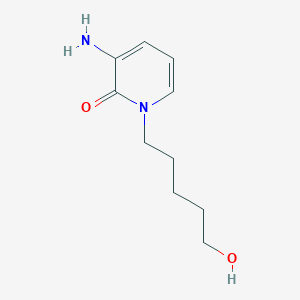


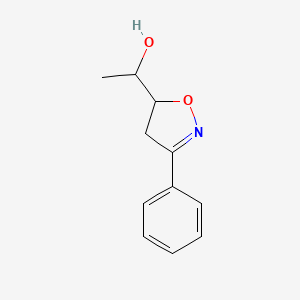
![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-3-yl)pyrimidine-4-carboxylic acid](/img/structure/B13526236.png)
